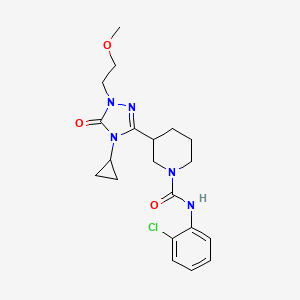
N-(2-chlorophenyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H26ClN5O3 and its molecular weight is 419.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-chlorophenyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A piperidine ring
- A triazole moiety
- A chlorophenyl group
- A cyclopropyl group
This unique combination of functional groups is believed to contribute to its biological activity.
Research indicates that this compound may act through several mechanisms:
- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit myeloperoxidase (MPO), an enzyme implicated in various inflammatory processes. Inhibition of MPO can lead to reduced oxidative stress and inflammation, which are critical in conditions such as autoimmune diseases and cardiovascular disorders .
- Anticancer Properties : Preliminary studies have shown that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells. The triazole moiety is often associated with enhanced antitumor effects, possibly through interference with cell proliferation pathways .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: MPO Inhibition
A study evaluated the compound's ability to inhibit MPO in human whole blood samples. Results indicated a time-dependent inhibition pattern, suggesting that the compound could be a viable therapeutic agent for conditions where MPO plays a detrimental role. The lead compound demonstrated robust inhibition in lipopolysaccharide-stimulated models, indicating its potential for treating inflammatory diseases .
Case Study 2: Anticancer Screening
Another investigation involved screening a library of compounds for anticancer activity using multicellular spheroids as a model. The compound was identified as a promising candidate due to its ability to significantly reduce spheroid viability through apoptosis induction mechanisms. This highlights its potential as an anticancer agent, warranting further investigation into its efficacy and safety profiles .
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O3/c1-29-12-11-25-20(28)26(15-8-9-15)18(23-25)14-5-4-10-24(13-14)19(27)22-17-7-3-2-6-16(17)21/h2-3,6-7,14-15H,4-5,8-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMHCDYEHIXUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NC3=CC=CC=C3Cl)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














